molecular formula C8H15NO B2643286 7-Methyl-5-oxa-8-azaspiro[3.5]nonane CAS No. 1557979-23-3

7-Methyl-5-oxa-8-azaspiro[3.5]nonane

Cat. No.: B2643286
CAS No.: 1557979-23-3
M. Wt: 141.214
InChI Key: VCJVTYOVJIOUIP-UHFFFAOYSA-N
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Description

7-Methyl-5-oxa-8-azaspiro[3.5]nonane is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. The presence of both oxygen and nitrogen atoms in its structure makes it an interesting subject for various chemical reactions and applications.

Scientific Research Applications

7-Methyl-5-oxa-8-azaspiro[3.5]nonane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex spiro compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

The related compound “methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate hydrochloride” has been classified with the signal word “Warning” and hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and wearing personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5-oxa-8-azaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable linear precursor containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of a base to facilitate the cyclization process and solvents such as dichloromethane or ethanol to dissolve the reactants .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include continuous flow reactions where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve yield and reduce production time compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5-oxa-8-azaspiro[3.5]nonane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Methyl-5-oxa-8-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The nitrogen atom in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the spiro structure can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-5-oxa-8-azaspiro[3.5]nonane is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

7-methyl-5-oxa-8-azaspiro[3.5]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7-5-10-8(6-9-7)3-2-4-8/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJVTYOVJIOUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2(CCC2)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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